n-Methyl-2-(1-methyl-1h-indazol-3-yl)ethan-1-amine
CAS No.:
Cat. No.: VC18249405
Molecular Formula: C11H15N3
Molecular Weight: 189.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N3 |
|---|---|
| Molecular Weight | 189.26 g/mol |
| IUPAC Name | N-methyl-2-(1-methylindazol-3-yl)ethanamine |
| Standard InChI | InChI=1S/C11H15N3/c1-12-8-7-10-9-5-3-4-6-11(9)14(2)13-10/h3-6,12H,7-8H2,1-2H3 |
| Standard InChI Key | URAQSLPJSVGDBL-UHFFFAOYSA-N |
| Canonical SMILES | CNCCC1=NN(C2=CC=CC=C21)C |
Introduction
Structural Identification and Molecular Properties
The compound’s structure is defined by a 1-methyl-1H-indazole moiety connected via an ethyl chain to a methylated amine group. Key molecular characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃ |
| Molecular Weight | 189.26 g/mol |
| SMILES Notation | CN1N=C(CCNC)C2=C1C=CC=C2 |
| Topological Polar Surface Area (TPSA) | 29.85 Ų |
| LogP (Octanol-Water Partition Coefficient) | 1.34 |
The indazole ring system contributes to aromatic stability, while the ethylamine side chain enhances solubility and potential for hydrogen bonding .
Synthesis and Chemical Reactivity
Reactivity
The amine group (-NHCH₃) participates in:
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Schiff Base Formation: Reaction with carbonyl compounds.
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Salt Formation: Protonation in acidic media to form water-soluble salts.
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Nucleophilic Substitution: Alkylation/acylation at the amine site .
Physicochemical Characteristics
Key properties influencing its applicability:
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Solubility: Moderate solubility in polar solvents (e.g., methanol, DMSO) due to the amine group.
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Stability: Stable under inert conditions but sensitive to strong acids/bases.
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Storage: Recommended at 2–8°C in sealed, dry containers to prevent degradation .
| Parameter | Details |
|---|---|
| Hazard Statements | H315 (Skin irritation), H319 (Eye irritation) |
| Precautionary Measures | P264 (Wash hands), P280 (Gloves/eye protection) |
| Storage | 2–8°C, inert atmosphere |
Handling requires fume hoods and personal protective equipment (PPE) to mitigate exposure risks .
Applications in Research
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Medicinal Chemistry: Serves as a scaffold for developing kinase inhibitors or antimicrobial agents .
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Chemical Biology: Probe for studying enzyme-substrate interactions due to its modular structure .
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Material Science: Potential precursor for nitrogen-rich polymers or ligands in coordination chemistry .
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